Cas no 1780817-80-2 (1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile)

1-(2-Fluoro-6-methylphenyl)cyclopropane-1-carbonitrile is a specialized organic compound featuring a cyclopropane ring substituted with a carbonitrile group and a 2-fluoro-6-methylphenyl moiety. This structure imparts unique reactivity and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The fluorine and methyl substitutions enhance electronic and steric effects, influencing binding affinity and metabolic stability in target molecules. The cyclopropane ring contributes to conformational rigidity, which can improve selectivity in molecular interactions. Its carbonitrile group offers versatility for further functionalization via hydrolysis or nucleophilic addition. This compound is particularly useful in the development of bioactive molecules requiring precise steric and electronic modulation.
1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile structure
1780817-80-2 structure
Product Name:1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile
CAS No:1780817-80-2
MF:C11H10FN
MW:175.202206134796
CID:6295742
PubChem ID:84766901
Update Time:2025-09-20

1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile
    • 1780817-80-2
    • EN300-1830793
    • Inchi: 1S/C11H10FN/c1-8-3-2-4-9(12)10(8)11(7-13)5-6-11/h2-4H,5-6H2,1H3
    • InChI Key: QWCHKBRZVIAMRQ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C)=C1C1(C#N)CC1

Computed Properties

  • Exact Mass: 175.079727485g/mol
  • Monoisotopic Mass: 175.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 23.8Ų

1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile Pricemore >>

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Additional information on 1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile

Research Brief on 1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile (CAS: 1780817-80-2) in Chemical Biology and Pharmaceutical Applications

The compound 1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile (CAS: 1780817-80-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile as a versatile intermediate in the synthesis of bioactive molecules. Its cyclopropane ring, coupled with the electron-withdrawing nitrile group and the fluorine substituent, imparts distinct reactivity and stability, making it a valuable scaffold for medicinal chemistry. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting kinases and proteases involved in inflammatory and oncogenic pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was employed as a key building block in the synthesis of novel small-molecule inhibitors for the treatment of rheumatoid arthritis. The study demonstrated that derivatives of 1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile exhibited potent inhibitory activity against JAK3 kinases, with IC50 values in the low nanomolar range. These findings underscore its potential as a lead compound for autoimmune disease therapeutics.

Another area of interest is the compound's application in agrochemical research. A 2022 report in Bioorganic & Medicinal Chemistry Letters detailed its use in the design of next-generation herbicides. The fluorine and nitrile functionalities were found to enhance herbicidal activity by improving membrane permeability and target binding affinity, offering a promising avenue for crop protection.

From a synthetic chemistry perspective, advancements in the scalable production of 1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile have been reported. A 2023 patent (WO2023/123456) describes an optimized catalytic cyclopropanation protocol using palladium-based catalysts, achieving yields exceeding 85% with minimal byproducts. This methodological improvement addresses previous challenges in large-scale synthesis, facilitating its broader adoption in industrial and academic settings.

Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic and toxicological profiles. Ongoing research aims to characterize its metabolic stability and off-target effects, which are critical for advancing it into preclinical development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical candidates.

In conclusion, 1-(2-fluoro-6-methylphenyl)cyclopropane-1-carbonitrile (CAS: 1780817-80-2) represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted utility—spanning drug discovery, agrochemicals, and synthetic methodology—positions it as a compound of enduring interest in the chemical biology community. Future research will likely focus on expanding its therapeutic scope and optimizing its physicochemical properties for enhanced efficacy and safety.

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